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Compound Name:
Fluorophenoxy)methyllpiperidine

CAS No.: 768358-04-9

Cat. No.: B1370833

. J

Part 1: Chemical Identity & Core Properties

This molecule represents a "privileged scaffold" in medicinal chemistry—specifically, a 3-
substituted piperidine ether. It serves as a simplified, des-aryl structural analog to potent
Serotonin Reuptake Inhibitors (SSRISs) such as Paroxetine, and is frequently utilized in
Fragment-Based Drug Discovery (FBDD) to probe the steric and electronic requirements of the
orthosteric binding site in monoamine transporters (SERT, NET, DAT).

Nomenclature & Identification

Property Detail

IUPAC Name 3-[(2-Fluorophenoxy)methyl]piperidine

3-(2-Fluorophenoxymethyl)piperidine;
Common Synonyms R
Piperidine, 3-[(2-fluorophenoxy)methyl]-

CAS Number 768358-04-9

Molecular Formula C12H16FNO

Molecular Weight 209.26 g/mol

SMILES FC1=CC=CC=C10CC2CNCCC2

INChl Key DFSSBGQXURBSLS-UHFFFAOYSA-N
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Physicochemical Profile[2][3][4][5][6][7][8][9][10]

e LogP (Predicted): ~2.3 — 2.6 (Optimal for BBB penetration).
» pKa (Piperidine Nitrogen): ~9.8 (Predominantly protonated at physiological pH).
e H-Bond Donors: 1 (Amine).

o H-Bond Acceptors: 2 (Ether oxygen, Fluorine).

Part 2: Medicinal Chemistry Context[5][6][7][10][11]
The "Ortho-Fluoro" Effect

The specific inclusion of the 2-fluorine atom on the phenoxy ring is not arbitrary. In medicinal
chemistry, this substitution serves three distinct mechanistic functions:

» Metabolic Blockade: The fluorine atom blocks the metabolically labile ortho-position,
preventing hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6), thereby
extending the compound's half-life (

).

o Conformational Locking: The high electronegativity of fluorine induces a dipole-dipole
interaction with the ether oxygen, restricting the rotation of the phenyl ring. This "pre-
organizes" the molecule into a bioactive conformation that often favors binding to the S1
pocket of the Serotonin Transporter (SERT).

 Lipophilicity Modulation: Fluorine substitution increases lipophilicity (

value) without the steric bulk of a methyl or chloro group, facilitating passive diffusion across
the Blood-Brain Barrier (BBB).

Structural Homology

This scaffold acts as the "minimal pharmacophore" for several blockbuster drugs. It retains the
critical basic amine (protonated at pH 7.4) and the aromatic lipophile connected by a flexible
linker.
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 vs. Paroxetine: Lacks the 4-(4-fluorophenyl) group and the benzodioxole moiety, making it a
valuable "negative control” or starting fragment to test the necessity of the secondary
aromatic ring.

e vs. Femoxetine: Structurally homologous but lacks the 4-position substitution.

Part 3: Synthesis Protocol (Mitsunobu Route)[6]

Experimental Rationale: Direct nucleophilic substitution (SN2) of 2-fluorophenol with a 3-
halomethylpiperidine is often low-yielding due to the competing nucleophilicity of the piperidine
nitrogen and potential polymerization. Therefore, the Mitsunobu Etherification using an N-
protected piperidine alcohol is the authoritative, self-validating protocol.

Reagents & Materials[4][7][8][9][11][12][13]

 Starting Material A:N-Boc-3-piperidinemethanol (CAS: 116574-71-1).

Starting Material B: 2-Fluorophenol (CAS: 367-12-4).

Coupling Agents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD).

Solvent: Anhydrous Tetrahydrofuran (THF).

Deprotection Agent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

Step-by-Step Methodology
Phase 1: Ether Formation (Mitsunobu)

o Preparation: Charge a flame-dried round-bottom flask with N-Boc-3-piperidinemethanol (1.0
eq), 2-Fluorophenol (1.1 eq), and

(1.2 eq) in anhydrous THF (0.1 M concentration).

» Activation: Cool the solution to 0°C under an inert nitrogen atmosphere.

» Addition: Add DIAD (1.2 eq) dropwise over 20 minutes. Critical: Maintain temperature <5°C
to prevent hydrazine byproduct formation.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12—16 hours.
Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol.

Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane
(1:1) to precipitate triphenylphosphine oxide (

). Filter off the solid.

Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in
Hexanes) to isolate the intermediate: tert-butyl 3-[(2-fluorophenoxy)methyl]piperidine-1-
carboxylate.

Phase 2: N-Boc Deprotection

Dissolution: Dissolve the intermediate in DCM (5 mL/mmol).
Acidolysis: Add TFA (20 eq) dropwise at 0°C.
Cleavage: Stir at room temperature for 2 hours.

Free Basing (Critical for Bioassays): Concentrate the reaction to remove excess TFA.
Redissolve the residue in DCM and wash with saturated aqueous

until the aqueous layer is pH ~9.

Isolation: Dry the organic layer over

, filter, and concentrate to yield the free base 3-[(2-Fluorophenoxy)methyl]piperidine as a
pale yellow oil.

Salt Formation (Optional): Treat with 1.0 eq of HCI in dioxane to generate the stable
hydrochloride salt for storage.

Part 4: Visualization of Workflows
Synthetic Pathway Logic

The following diagram illustrates the convergent synthesis strategy, highlighting the orthogonal

protection used to ensure chemoselectivity.
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Figure 1. Convergent synthesis via Mitsunobu etherification followed by acidolytic deprotection.

SAR & Pharmacophore Mapping

This diagram explains why this molecule binds to monoamine transporters, mapping chemical

features to biological effects.

3-[(2-Fluorophenoxy)methyl]piperidine

Secondary Amine (N1) Methylene-Oxy Linker 2-Fluoro Phenyl Ring

Protonation at pH 7.4 2-F Substitution Halogenation

v
lonic Interaction Rotational Freedom Metabolic Blockade Increased BBB Permeabilit
(Asp98 in SERT) (Induced Fit) (Prevents ortho-hydroxylation) Y

Click to download full resolution via product page

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold features to biological

outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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